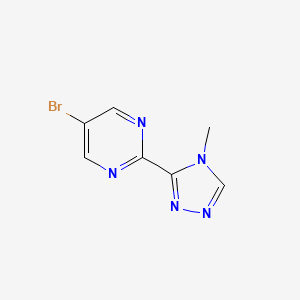

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine, often involves bromination reactions or cyclization processes. For example, bromination-mediated oxidative cyclization has been employed to prepare various bromo- and chloro-substituted [1,2,4]triazolo[4,3-c]pyrimidines, showcasing a method that could be applicable to the synthesis of this compound (Tang, Wang, Li, & Wang, 2014).

Molecular Structure Analysis

Structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Single-crystal X-ray analysis has been used to confirm the structure of such derivatives, providing insights into their molecular configuration and stability (Tang, Wang, Li, & Wang, 2014).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangement and diversification through palladium-catalyzed cross-couplings and direct aromatic substitution. These reactions demonstrate the versatility and reactivity of such compounds, making them useful synthetic intermediates (Tang, Wang, Li, & Wang, 2014).

Physical Properties Analysis

While specific details on the physical properties of this compound are not provided in the literature reviewed, the physical properties of pyrimidine derivatives often include melting points, solubility, and crystal structure, which are critical for their application in synthesis and formulation.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives like this compound include their reactivity towards nucleophilic substitution, potential for undergoing cyclization reactions, and ability to serve as intermediates in the synthesis of more complex heterocyclic compounds. These properties are influenced by the presence of functional groups, such as bromo and triazole rings, which can be further modified to produce a variety of derivatives with desired chemical activities (Tang, Wang, Li, & Wang, 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine and related compounds have been extensively studied for their applications in organic synthesis. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is used as a precursor for synthesizing a series of biheterocycles, demonstrating the compound's utility in creating complex chemical structures (Aquino et al., 2017).

- Another study reported the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the versatility of bromo- and chloro-pyrimidines in generating diverse synthetic intermediates, which are useful in various organic transformations (Tang et al., 2014).

Applications in Material Science

- Pyrimidine derivatives, such as those related to this compound, have been synthesized for various applications in material science. For example, new tricyclic hetero compounds with a pyrimidine ring have been developed, indicating the potential use of these compounds in advanced material development (Kinoshita et al., 1993).

Pharmaceutical and Biological Applications

- Some studies have explored the biological activity of pyrimidine derivatives. A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and found to exhibit antibacterial activity against various microbial strains, suggesting potential pharmaceutical applications (Lahmidi et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as phenyl-1,2,4-triazoles, have been found to interact with various biological targets .

Mode of Action

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Triazole-pyrimidine hybrids have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

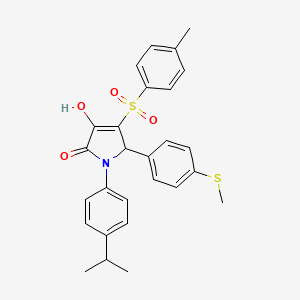

IUPAC Name |

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNKTOAKFWNUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)

![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)